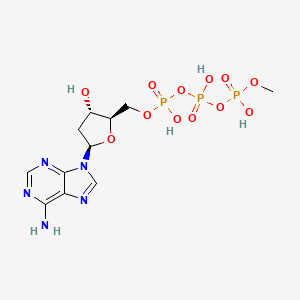![molecular formula C17H19N3O2 B12804599 5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one CAS No. 135525-75-6](/img/structure/B12804599.png)
5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one is a complex organic compound with a unique structure that includes a pyridinone core, an ethyl group, a methyl group, and a benzoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole moiety, followed by its attachment to the pyridinone core through a series of condensation and substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one: shares similarities with other benzoxazole and pyridinone derivatives.
Benzoxazole derivatives: These compounds are known for their biological activity and are used in various medicinal applications.
Pyridinone derivatives: These compounds are also of interest in medicinal chemistry due to their potential therapeutic effects.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
135525-75-6 |
|---|---|
Fórmula molecular |
C17H19N3O2 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one |
InChI |
InChI=1S/C17H19N3O2/c1-4-12-8-13(17(21)19-11(12)3)18-9-15-20-16-10(2)6-5-7-14(16)22-15/h5-8,18H,4,9H2,1-3H3,(H,19,21) |
Clave InChI |
CSXPXSCMDHDMQU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(C=CC=C3O2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


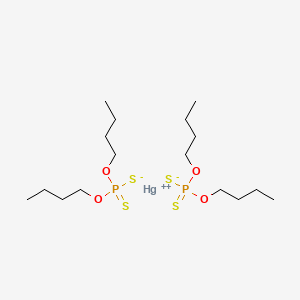

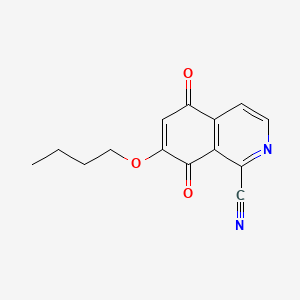

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)

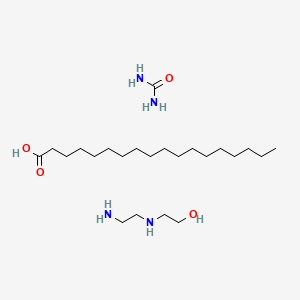
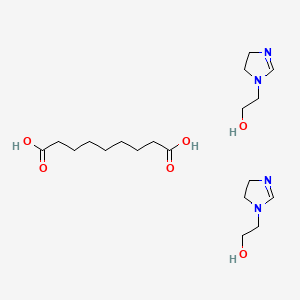
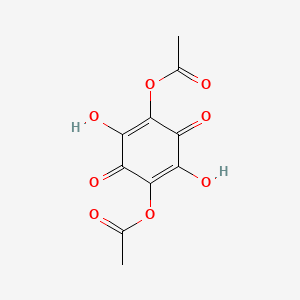
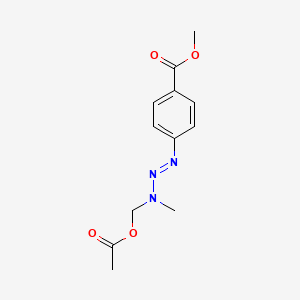
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)
